5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine
Overview
Description
Scientific Research Applications
Synthesis of Pyrroles
5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine is utilized in the synthesis of 2,4-disubstituted pyrroles, a process involving oxidative rearrangement and sequential reaction with different alkyl lithiates (Kiren, Hong, Leverett, & Padwa, 2009).
Creation of Bicyclic 1,2-Oxazines
The compound aids in the synthesis of enantiopure bicyclic 1,2-oxazines, crucial in the development of N-hydroxy pyrrolidines (Pulz, Cicchi, Brandi, & Reissig, 2003).
Developing Chiral Auxiliaries
It's used in creating chiral auxiliaries for synthesizing optically pure amines or β-amino acids. A particular derivative, methyl 2-[(2R, 5S)-(1-benzyl-5-methoxypyrrolidin-2yl)carbonyl(S)-amino]-3-phenylpropanoate, was synthesized and examined via X-ray analysis (Chiaroni et al., 1997).
Functional Derivatives of Pyrrole
This compound forms a fundamental part of many biological molecules like heme and chlorophyll. Its derivatives are created through condensation of amines with carbonyl-containing compounds, leading to various functional derivatives (Anderson & Liu, 2000).
Chemoselective Synthesis
It is involved in the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, employing a heterocyclization reaction with amines (Aquino, Leonel, Gariboti, Frizzo, Martins, Bonacorso, & Zanatta, 2015).
Stereochemistry Studies
The compound is used in asymmetric acylation of carboxamides and stereochemistry research, especially in the reduction of oxoamides (Ito, Katsuki, & Yamaguchi, 1984).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-6-4-11-8-5(7(6)9)2-3-10-8/h2-4H,1H3,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFMPRCSQPJDFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C(=C1N)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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